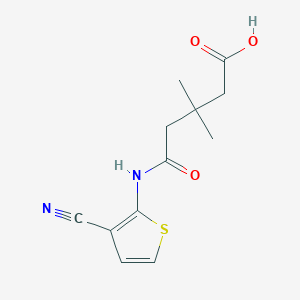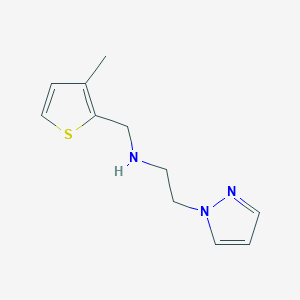
2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including methoxy, ethoxy, and amino groups, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives and substituted benzene compounds. Key steps in the synthesis may involve:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation of a suitable phenethylamine with an aldehyde.
Introduction of Methoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.
Formation of the Butanoic Acid Moiety: This can be done through acylation reactions involving butanoic acid derivatives.
Coupling Reactions: The final step often involves coupling the isoquinoline core with the substituted benzene derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.
Phenethylamine Derivatives: Compounds with similar phenethylamine structures.
Uniqueness
The uniqueness of 2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and biological activities.
特性
分子式 |
C24H28N2O6 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-4-(4-ethoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C24H28N2O6/c1-4-32-18-7-5-17(6-8-18)26-23(27)13-16(24(28)29)11-20-19-14-22(31-3)21(30-2)12-15(19)9-10-25-20/h5-8,12,14,16H,4,9-11,13H2,1-3H3,(H,26,27)(H,28,29) |
InChIキー |
BUUDZFQRYMVMEN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(CC2=NCCC3=CC(=C(C=C32)OC)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



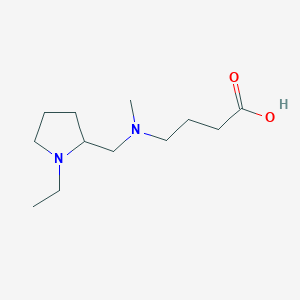

![2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol](/img/structure/B14908127.png)
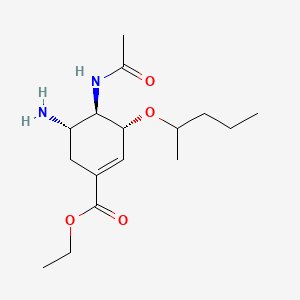
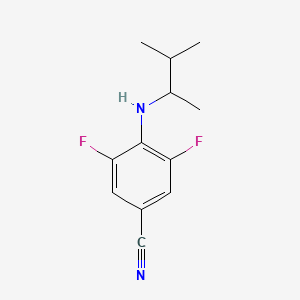
![(3aR,4R,4aR,7aS,8R,8aR)-6-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14908167.png)
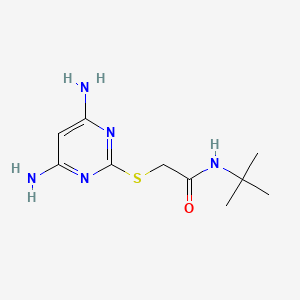
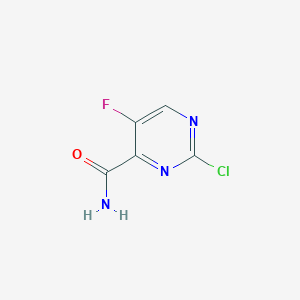
![1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one](/img/structure/B14908177.png)
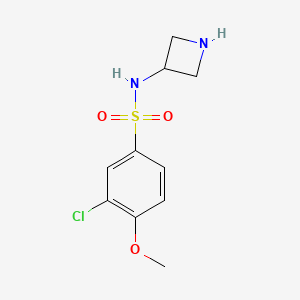
![Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14908180.png)
